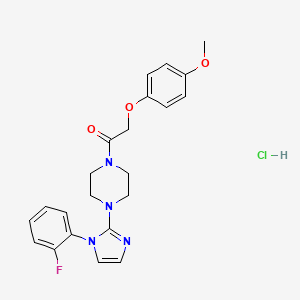
2-((4-Bromo-3-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Structure and Properties
Smith and Wermuth (2012) explored the chemical structures resulting from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with various substituted anilines, including compounds similar to 2-((4-Bromo-3-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid. They reported on the molecular structures, space groups, and hydrogen-bonded cyclic carboxylic acid dimers formed by these compounds, highlighting their potential in various chemical applications (Smith & Wermuth, 2012).
Catalytic Applications
Yoon and Cho (2015) studied the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids, a process relevant to the production of compounds like this compound. Their work demonstrates the potential of these compounds in organometallic chemistry and catalysis (Yoon & Cho, 2015).
Material Science and Liquid Crystal Applications
Gray and Kelly (1981) investigated compounds with bromo and chloro substituents in the phenolic moiety for their potential in creating new series of low melting esters with large nematic ranges. These findings have implications for the use of such compounds in material science, particularly in the field of liquid crystals and electrooptical properties (Gray & Kelly, 1981).
Pharmaceutical and Biological Research
Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters with bromophenol moieties, closely related to this compound, for their inhibitory effects on carbonic anhydrase enzymes. This research provides insights into the pharmaceutical applications of these compounds in enzyme inhibition (Boztaş et al., 2015).
Environmental Science
Yang et al. (2014) investigated the impact of halides on contaminant degradation efficiency, using compounds like 3-cyclohexene-1-carboxylic acid as models. This research has environmental implications, particularly in understanding the degradation processes of complex organic compounds in saline waters (Yang et al., 2014).
特性
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNUHOSGBYYTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
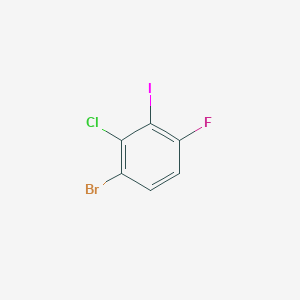
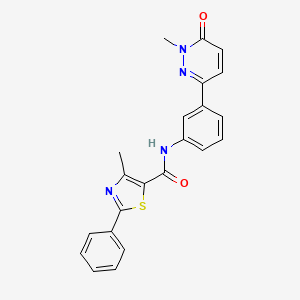
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

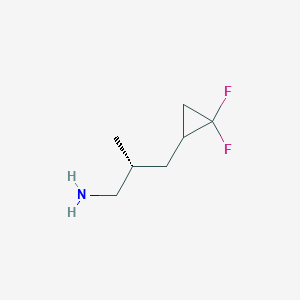
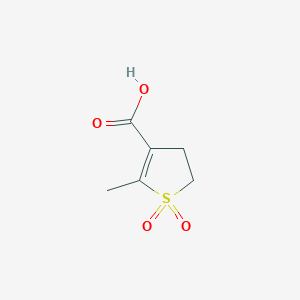
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)

